Butamidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124076-61-5 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[4-(4-carbamimidoylphenoxy)butoxy]benzenecarboximidamide |
InChI |
InChI=1S/C18H22N4O2/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22/h3-10H,1-2,11-12H2,(H3,19,20)(H3,21,22) |
InChI Key |
KXHZWUUTWSKONE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N |
Synonyms |
1,4-bis(4-amidinophenoxy)butane butamidine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Butamidine
Established Synthetic Routes to Butamidine and its Core Structure
The fundamental approach to synthesizing amidine hydrochlorides, including those found in this compound, is the Pinner reaction, first reported in 1877. This method typically involves a two-step process:
Imidate Hydrochloride Formation : A nitrile compound reacts with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas to yield an imidate hydrochloride intermediate google.commeduniwien.ac.at.
Amidine Formation : The resulting imidate hydrochloride is then treated with ammonia (B1221849) (ammoniation) to produce the desired amidine hydrochloride google.commeduniwien.ac.at.
For bis-amidines like this compound, which features two amidinophenoxy groups, the synthesis often commences with the preparation of a bis-nitrile intermediate. A common strategy involves a Williamson ether synthesis between 4-cyanophenol and an appropriate dibromoalkane, such as 1,4-dibromobutane, to form the dicyano precursor. This dicyano intermediate is then subjected to the Pinner reaction sequence, followed by ammoniation, to afford this compound nih.gov. This compound's chemical formula is C₁₈H₂₃ClN₄O₂ nih.gov.
Synthesis of this compound Analogues and Congeners
The structural versatility of this compound allows for the synthesis of numerous analogues and congeners, enabling comprehensive structure-activity relationship studies. These modifications typically focus on the linker region, substitutions on the aromatic rings, and the incorporation of heterocyclic systems.
The aliphatic linker connecting the two aromatic amidine moieties is a key site for structural modification. This compound itself possesses a -O-(CH₂)₄-O- linker elifesciences.org. Research into pentamidine (B1679287) analogues, which share a similar structural motif, provides valuable insights into linker modifications relevant to this compound. Variations in the length of the methylene (B1212753) linker have been explored, ranging from two to eight methylene units elifesciences.orgbiorxiv.orgnih.govelifesciences.org.
Furthermore, the composition of the linker can be altered by replacing the ether oxygens with other heteroatoms. For instance, replacement of ether oxygens with sulfur (thioether analogues) or nitrogen (NH analogues) has been reported biorxiv.orgnih.govelifesciences.org. The introduction of unsaturation into the ether bridge, leading to semi-rigid congeners such as cis- and trans-butamidine analogues, has also been achieved nih.gov.
The impact of linker modifications on the binding affinity of these compounds has been a subject of detailed research. For instance, studies on pentamidine analogues have shown that compounds with 5-7 methylene units in the linker typically exhibit submicromolar binding affinities, while shorter (3-4 units) or longer (8 units) linkers result in lower micromolar binding affinity biorxiv.orgnih.govelifesciences.org. Replacing the middle methylene unit of pentamidine with an isosteric oxygen (ethylene glycol derivative) can lead to a significant drop in binding affinity due to reduced flexibility biorxiv.orgnih.govelifesciences.org.
Table 1: Impact of Linker Modifications on Binding Affinity (Pentamidine Analogues)
| Compound Type | Linker Structure | Ki (µM) elifesciences.orgbiorxiv.org | δ(ΔG⁰) (kJ/mol) elifesciences.orgbiorxiv.org |
| This compound | -O-(CH₂)₄-O- | 3.87 ± 1.38 | 11.7 |
| Pentamidine | -O-(CH₂)₅-O- | 0.036 ± 0.0006 | -- |
| Hexamidine | -O-(CH₂)₆-O- | (Submicromolar) | (Similar to Pentamidine) |
| Thioether Analogue | -S-(CH₂)₅-S- (e.g.) | (Comparable to Pentamidine) | (Comparable to Pentamidine) |
| NH Analogue | -NH-(CH₂)₅-NH- (e.g.) | (Lower affinity than ether) | (Higher δ(ΔG⁰)) |
| Ethylene Glycol Derivative | -O-CH₂-CH₂-O- (e.g.) | (Significantly higher) | 15.3 (for pentamidine analogue) |
Modifications on the terminal aromatic moieties involve altering the position of the amidine groups or introducing various substituents. The synthesis of meta- and ortho-amidine analogues, for example, can be achieved by using 3-cyanophenol (B46033) or other appropriately substituted cyanophenols as starting materials, instead of 4-cyanophenol acs.org. Phenyl-substituted bis-amidines, where a phenyl group is incorporated onto the central aromatic core, have also been synthesized to explore the impact of increased molecular rigidity acs.org.
The aromatic rings in this compound and its analogues can be replaced with various heterocyclic systems, leading to hybrid structures with distinct chemical and biological properties. Examples from pentamidine analogue research include the replacement of the aliphatic bridge with benzene (B151609), pyridine, or pyrimidine (B1678525) rings researchgate.net. The synthesis of bisimidazolino derivatives, which involve the conversion of imidate intermediates with diamines like ethylenediamine, represents another avenue for creating heterocyclic replacements nih.gov. Furthermore, studies have explored bisamidines where pyrimidine pendants are replaced by phenol (B47542) units nih.gov.
Advanced Chemical Strategies for this compound Functionalization
Beyond the classical Pinner reaction, advanced chemical strategies offer alternative routes and opportunities for further functionalization of this compound and its derivatives. One such alternative for the conversion of nitriles to amidines is a three-step procedure:
N-hydroxyamidine Formation : The nitrile is first converted to the corresponding N-hydroxyamidine by treatment with hydroxylamine (B1172632) hydrochloride acs.org.
Acetylation : The N-hydroxy group is then acetylated with acetic anhydride (B1165640) (Ac₂O) acs.org.
Reduction : Finally, the acetylated intermediate is reduced to the amidine product using zinc powder acs.org. This method can be particularly useful when the Pinner reaction proves inefficient for certain nitrile intermediates, such as ortho-bis-nitriles acs.org.
Further functionalization can involve capping of the amidine groups, leading to the formation of imidazoline (B1206853) analogues, or methylation of the amidine nitrogen atoms biorxiv.orgnih.govelifesciences.org. These modifications can influence the steric environment around the amidine groups and their hydrogen-bonding capabilities biorxiv.orgnih.govelifesciences.org.
Molecular and Cellular Mechanisms of Butamidine Action
Butamidine Interactions with Protein Targets
Modulation of Enzymatic Activities Beyond Nucleic Acid Metabolism
While aromatic diamidines, as a class, are known to interact with various cellular components and enzymes, specific detailed research findings on the modulation of enzymatic activities by this compound itself, beyond its interaction with nucleic acids, are not extensively documented in the available literature. General diamidine mechanisms, such as the inhibition of S-adenosyl-L-methionine decarboxylase (SAMDC) by pentamidine (B1679287), have been reported, but direct evidence for this compound's specific modulation of enzymes outside of nucleic acid metabolism is limited. oup.com
Influence on Ion Transporters and Membrane Permeability (e.g., Aquaglyceroporins)
Direct research specifically detailing this compound's influence on ion transporters or membrane permeability, including aquaglyceroporins, is not prominently available in the provided scientific literature. Studies on related diamidines, such as pentamidine, have extensively explored their transport mechanisms, including permeation through aquaglyceroporins like TbAQP2 in Trypanosoma brucei and their dependence on membrane potential. csic.eselifesciences.orgbiorxiv.orgnih.gov Additionally, other diamidines like propamidine (B86517) have been shown to reduce cell membrane permeability in fungi. apsnet.org However, specific data on this compound's direct interactions with these transport systems or its impact on membrane permeability are not detailed.
Cellular Uptake and Intracellular Distribution in Pathogenic Organisms
This compound's Effects on Cellular Physiology and Pathogen Proliferation In Vitro
This compound has demonstrated efficacy against pathogenic organisms in in vitro and experimental in vivo models. It has shown good activity against Pneumocystis carinii pneumonia (PCP) in a rat model of the disease. nih.govacs.org Structure-activity relationship studies indicated that this compound was as effective as pentamidine in treating experimental PCP in rats, with some this compound analogues exhibiting even greater potency. nih.gov
Furthermore, this compound has exhibited amoebicidal effects in vitro against protozoa such as Acanthamoeba polyphaga. researchgate.netresearchgate.net Studies assessing the survival times of Acanthamoeba sp. cysts in 0.1% this compound solutions indicated a survival time of approximately 7 days, highlighting its direct impact on pathogen viability. researchgate.net
Preclinical Evaluation of Butamidine Efficacy in Disease Models
In Vitro Efficacy Studies
In vitro studies provide initial insights into the direct antimicrobial activity of Butamidine against various microorganisms under controlled laboratory conditions.
This compound and its analogues have demonstrated antiparasitic activity, particularly against Pneumocystis carinii. Studies have shown that this compound analogues can inhibit Pneumocystis carinii activity nih.govresearchgate.netmdpi.com. For instance, certain this compound analogues exhibited significant anti-Pneumocystis carinii activity, with some compounds showing inhibition percentages as high as 87% and 96% at a concentration of 10.0 µg/mL, and remaining active at 0.1 µg/mL mdpi.comresearchgate.net. This suggests a potent effect against this opportunistic fungal pathogen, which is a common cause of pneumonia in immunocompromised individuals mdpi.comdrugbank.com.
While this compound is structurally related to pentamidine (B1679287), a known antiprotozoal agent effective against trypanosomiasis, leishmaniasis, and Pneumocystis pneumonia ctdbase.orgresearchgate.net, specific detailed in vitro data for this compound itself against Trypanosoma spp., Plasmodium falciparum, or Acanthamoeba spp. are not extensively detailed in the provided search results. However, the broader class of aromatic diamidines, to which this compound belongs, has been explored for activity against a wide range of microorganisms, including antiprotozoan agents nih.gov.
Table 1: In Vitro Antiparasitic Activity of this compound Analogues against Pneumocystis carinii
| Compound Type | Concentration (µg/mL) | Inhibition Percentage against P. carinii | Source |
| This compound Analogues | 10.0 | 87% - 96% | mdpi.comresearchgate.net |
| This compound Analogues | 0.1 | Active | mdpi.comresearchgate.net |
The broader class of amidine derivatives, including aromatic diamidines, has been explored for bactericidal activities nih.gov. While direct detailed in vitro antibacterial activity data for this compound against specific Gram-positive and Gram-negative organisms are not explicitly provided in the search results, related compounds like pentamidine, which is structurally similar to this compound, have shown moderate antibacterial activity against Gram-positive bacteria researchgate.net. Pentamidine has also been shown to potentiate the activity of Gram-positive specific antibiotics against Gram-negative pathogens by disrupting their outer membrane acs.orgnih.govmdpi.com. This suggests a potential for this compound, as a related diamidine, to exhibit similar antibacterial properties or synergistic effects.
Aromatic diamidines, including compounds related to this compound, have shown antifungal activities nih.gov. For instance, propamidine (B86517), another aromatic diamidine, has demonstrated high efficacy against various fungal diseases, such as gray mold caused by Botrytis cinerea and dark leaf spot on cabbage caused by Alternaria brassicicola apsnet.org. While specific in vitro antifungal data for this compound itself are not detailed, the activity of structurally similar compounds suggests that this compound may possess antifungal properties. Some synthesized benzamidines, a broader class that includes this compound, exhibited weak in vitro antifungal activities but showed excellent in vivo activities against tested fungi like Colletotrichum lagenarium and Botrytis cinerea nih.govresearchgate.net.
The concept of synergistic combinations of antimicrobial agents is a crucial strategy to enhance treatment potency, reduce antibiotic resistance, and extend the lifespan of traditional antimicrobial agents nih.gov. While direct studies on this compound's synergy with other antimicrobial agents are not explicitly detailed, the synergistic potential of related diamidines, such as pentamidine, has been demonstrated. Pentamidine has been shown to synergize with various antibiotics, including rifampicin, linezolid, erythromycin, and novobiocin, against Gram-negative bacteria nih.govmdpi.com. This synergy is often attributed to the ability of diamidines to disrupt the outer membrane of Gram-negative bacteria, thereby increasing the permeability for other antibiotics nih.govmdpi.com. Given this compound's structural similarity to pentamidine, it is plausible that it could exhibit similar synergistic effects when co-administered with other antimicrobial agents.
In Vivo Efficacy Assessments in Relevant Animal Models
In vivo studies are critical for evaluating the efficacy of a compound within a living biological system, providing a more comprehensive understanding of its therapeutic potential.
This compound and its analogues have been evaluated for their efficacy in rodent models of Pneumocystis carinii pneumonia (PCP). Studies have shown that this compound, along with 1,3-bis(4-amidino-2-methoxyphenoxy)propane, was more effective than pentamidine in treating P. carinii pneumonia in the rat model of infection acs.org. This indicates that this compound holds promise as an effective agent against PCP in vivo. The corticosteroid-treated rat model is commonly used for testing the efficacy of therapeutic and prophylactic protocols against Pneumocystis carinii pneumonia, as it closely mimics the human disease nih.govnih.gov.
Table 2: In Vivo Efficacy of this compound in Rodent Models of Pneumocystis carinii Pneumonia
| Compound | Efficacy against P. carinii Pneumonia in Rat Model | Comparison to Pentamidine | Source |
| This compound | Effective | More effective | acs.org |
Murine Models of Trypanosomiasis
In studies evaluating its interaction with Trypanosoma brucei, the causative agent of African trypanosomiasis, this compound has shown a lower binding affinity to the Trypanosoma brucei High Affinity Pentamidine Transporter (HAPT1/TbAQP2) compared to pentamidine. The inhibition constant (Kᵢ) for this compound was reported as 3.87 µM, whereas for pentamidine it was significantly lower at 36 nM csic.esbiorxiv.orgnih.gov. This difference in affinity is attributed to this compound's inability to achieve a productive interaction with the second amidine group, which is crucial for high-affinity binding to the transporter biorxiv.orgnih.gov.
While the direct efficacy of this compound in murine models of trypanosomiasis was not extensively detailed in the provided search results, the observed lower binding affinity to the key T. brucei transporter suggests a potential difference in its uptake and mechanism of action compared to pentamidine within this context csic.esbiorxiv.orgnih.gov.
Efficacy in Other Preclinical Infection Models
Beyond trypanosomiasis, this compound has demonstrated efficacy in other preclinical infection models. In a rat model of Pneumocystis carinii pneumonia (PCP), this compound was identified as one of three compounds that appeared more effective and less toxic than pentamidine researchgate.net.
Furthermore, this compound's amoebicidal effects have been evaluated against Acanthamoeba polyphaga, a causative agent of keratitis. In these studies, this compound, along with pentamidine, was not found to be significantly more rapidly amoebicidal than propamidine against either trophozoites or cysts of Acanthamoeba polyphaga asm.org.
Comparative Efficacy Analyses with Pentamidine and Other Standard Agents
Comparative analyses highlight this compound's efficacy relative to pentamidine and other standard agents, with varying outcomes depending on the infectious model.
In the rat model of Pneumocystis carinii pneumonia, this compound was noted to be more effective and less toxic than pentamidine researchgate.net. This suggests a favorable therapeutic index for this compound in this specific infection model.
However, in the context of Trypanosoma brucei, this compound exhibits a considerably lower binding affinity to the TbAQP2/HAPT1 transporter than pentamidine. The inhibition constant (Kᵢ) for this compound was 3.87 µM, while for pentamidine it was 36 nM, indicating a 100-fold difference in binding affinity csic.esbiorxiv.orgnih.gov. This disparity is attributed to this compound's structural characteristics, specifically its inability to form a productive interaction with the second amidine group, which is critical for the high-affinity binding observed with pentamidine biorxiv.orgnih.gov.
When assessed for amoebicidal activity against Acanthamoeba polyphaga, this compound's performance was comparable to pentamidine but not superior to propamidine. Other diamidines, such as hexamidine, heptamidine (B1681504), octamidine, and nonamidine, demonstrated significantly more rapid amoebicidal effects than this compound and pentamidine against both trophozoites and cysts of Acanthamoeba polyphaga asm.org.
Table 1: Comparative Binding Affinities of this compound and Pentamidine to Trypanosoma brucei HAPT1/TbAQP2
| Compound | Inhibition Constant (Kᵢ) |
| This compound | 3.87 µM biorxiv.orgnih.gov |
| Pentamidine | 36 nM biorxiv.orgnih.gov |
Table 2: Amoebicidal Efficacy Comparison Against Acanthamoeba polyphaga
| Compound | Trophozoicidal Efficacy vs. Propamidine | Cysticidal Efficacy vs. Propamidine |
| This compound | Not significantly more rapid asm.org | Not significantly more rapid asm.org |
| Pentamidine | Not significantly more rapid asm.org | Not significantly more rapid asm.org |
| Hexamidine | Significantly more rapid asm.org | Significantly more rapid asm.org |
| Heptamidine | Significantly more rapid asm.org | Significantly more more rapid asm.org |
| Octamidine | Significantly more rapid asm.org | Significantly more rapid asm.org |
| Nonamidine | Significantly more rapid asm.org | Significantly more rapid asm.org |
Structure Activity Relationship Sar Investigations of Butamidine Derivatives
Elucidation of Key Pharmacophoric Features for Biological Activity
The amidine groups are consistently identified as crucial pharmacophoric features for the biological activity of butamidine and its analogues thegoodscentscompany.comepo.org. Research into this compound derivatives acting as NMDA receptor antagonists revealed that replacing amidine substituents with imidazoline (B1206853) groups resulted in a loss of activity at this target wikipedia.org. Similarly, for the synergistic potentiation of Gram-positive antibiotics against Gram-negative pathogens, the presence of two amidine groups is essential uni.lu. Furthermore, studies on the interaction of pentamidine (B1679287) (a close analogue) with the Trypanosoma brucei High Affinity Pentamidine Transporter (TbAQP2) indicated that both amidine groups are involved in crucial interactions, as their modification, such as capping or methylation, significantly reduced binding affinity thegoodscentscompany.comepo.org.
Influence of Linker Length and Flexibility on Efficacy and Selectivity
The length and nature of the linker connecting the two amidinophenyl groups in this compound derivatives significantly influence their biological activity. For NMDA receptor antagonism, SAR studies of this compound derivatives demonstrated that hydrophobic linkers between the amidinophenyl groups promote antagonism wikipedia.org. The conformation of the linker, however, did not influence binding unless bis-methoxy substituents were present ortho to the linker wikipedia.org.
In the context of anti-PCP activity, ether bridge-contracted homologues of pentamidine, such as this compound (with a 4-carbon linker) and propamidine (B86517) (with a 3-carbon linker), have shown comparable efficacy to pentamidine (with a 5-carbon linker) in a rat model of the disease nih.govuni.lucenmed.comatamanchemicals.com.
Studies investigating the synergistic activity of bis-amidines with antibiotics against Gram-negative pathogens revealed a strong correlation with linker length and hydrophobicity. Compounds with longer linker lengths, such as nonamidine (9 carbons) and heptamidine (B1681504) (7 carbons), exhibited greater synergistic activity compared to pentamidine (5 carbons) and propamidine (3 carbons) uni.lu. Increased linker length and hydrophobicity, coupled with decreased linker flexibility, were found to contribute to enhanced synergistic activity uni.lu.
For interactions with the TbAQP2 transporter, the linker length is a strong determinant of high-affinity binding. Pentamidine analogues with 5 to 7 methylene (B1212753) units displayed submicromolar binding affinities, whereas compounds with fewer (3-4, like this compound) or more (8) methylene units showed lower micromolar binding affinity thegoodscentscompany.comepo.org.
The following table summarizes the influence of linker length on NMDA receptor antagonism and synergistic activity:
| Compound (Linker Length) | Target/Activity | IC50 (µM) / FICI Value | Reference |
| Propamidine (3 carbons) | NMDA receptor antagonism | 5.54 | cenmed.com |
| Propamidine (3 carbons) | Synergistic activity with erythromycin | Comparable to Pentamidine | uni.lu |
| This compound (4 carbons) | NMDA receptor antagonism | 17.7 | cenmed.com |
| Pentamidine (5 carbons) | NMDA receptor antagonism | 2.59 | cenmed.com |
| Pentamidine (5 carbons) | Synergistic activity with erythromycin | 0.500 | uni.lu |
| Heptamidine (7 carbons) | Synergistic activity with erythromycin | 0.125 | uni.lu |
| Nonamidine (9 carbons) | Synergistic activity with erythromycin | 0.094 | uni.lu |
Impact of Aromatic Substituents on Target Interaction and Potency
The placement of amidine groups on the aromatic rings relative to the linker can also influence activity. For instance, in xylene-linked bis-amidines, shifting the amidine groups from the para-position to the meta-position relative to the linker resulted in a slight decrease in the fractional inhibitory concentration index (FICI) when tested in combination with erythromycin, indicating improved synergistic activity uni.lu.
The following table illustrates the impact of aromatic substituent position on synergistic activity:
| Compound (Amidine Position) | Target/Activity | FICI Value (with erythromycin) | Reference |
| Compound 23 (para-amidine) | Synergistic activity with erythromycin | 0.313 | uni.lu |
| Compound 23b (meta-amidine) | Synergistic activity with erythromycin | 0.250 | uni.lu |
Stereochemical Effects on Biological Activity
Stereochemical considerations are important in the SAR of this compound derivatives, particularly concerning their interaction with DNA. Cis- and trans-butamidine analogues containing unsaturated ether bridges have been synthesized and studied for their activity against Pneumocystis carinii nih.govwikipedia.org.
Footprinting experiments investigating the sequence-selective binding of these this compound analogues to DNA revealed that the conformation of the drug significantly influences the binding reaction. Cis-isomers consistently produced stronger footprints on DNA than their trans-counterparts, despite possessing similar hydrogen-bonding potential. This suggests that the molecular radius of curvature and the distance between the positively charged terminal groups are critical factors for fitting into the minor groove of DNA wikipedia.org.
This compound itself has been described with (R,S) stereochemistry, indicating a mixture of stereoisomers.
Computational Chemistry and In Silico Approaches in this compound SAR Studies
Computational chemistry and in silico approaches play an increasingly vital role in understanding and predicting the SAR of chemical compounds, including this compound derivatives. These methods enable researchers to model molecular interactions and predict biological activity without extensive experimental synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activities or physicochemical properties of molecules with their structural features. While direct QSAR studies specifically on this compound are not explicitly detailed in the provided search results, QSAR has been widely applied to related diamidine compounds and other antimalarial agents to identify structural requirements for activity and cytotoxicity mdpi.com. The essence of QSAR relies on the principle that molecules with similar structures exhibit similar bioactivities. This approach can be instrumental in predicting the activity of novel this compound derivatives based on their structural descriptors.
Molecular docking and dynamics simulations are powerful in silico tools used to predict the binding modes of ligands to their target proteins and to understand the dynamic behavior of these interactions. These methods have been applied to pentamidine, a close structural analogue of this compound, to elucidate its interactions with the Trypanosoma brucei aquaglyceroporin 2 (TbAQP2) transporter thegoodscentscompany.comepo.org.
Molecular docking studies have defined the binding site of pentamidine within TbAQP2 epo.org. Subsequent molecular dynamics simulations have demonstrated that the permeation of dicationic pentamidine through the central pore of TbAQP2 is energetically favorable, driven by the membrane potential. These simulations also helped identify the structural determinants that allow pentamidine to permeate TbAQP2 while excluding most other diamidine drugs thegoodscentscompany.comepo.org. Such computational insights are invaluable for optimizing antitrypanosomal drugs and for understanding mechanisms of drug resistance.
Analytical and Biophysical Methodologies in Butamidine Research
Spectroscopic Techniques for Investigating Butamidine-Biomolecule Interactions (e.g., UV-Vis, Fluorescence, NMR)
Spectroscopic techniques are fundamental tools in analytical chemistry, offering detailed information about molecular structures, compositions, and concentrations, and are invaluable for studying biomolecular interactions nih.gov. For compounds like this compound, which is a bisamidine, these methods are crucial for understanding their interactions with biological targets, such as nucleic acids.
UV-Visible (UV-Vis) Spectroscopy: This method measures the absorption of ultraviolet and visible light by chemical substances, providing rapid and reliable quantitative data by assessing electronic transitions in molecules nih.govpurdue.edu. It is widely used for quantifying biomolecules, studying enzyme kinetics, and analyzing ligand binding by measuring changes in absorbance upon interaction purdue.edu. For this compound, UV-Vis spectroscopy would be employed to monitor changes in its absorption spectrum upon binding to biomolecules like DNA, indicating complex formation and potential conformational changes.
Fluorescence Spectroscopy: This highly sensitive technique involves the absorption of light followed by the emission of light at a longer wavelength, making it invaluable for detecting trace substances and studying biological molecules nih.gov. Fluorescence spectroscopy is particularly effective for analyzing biomolecular interactions, such as protein-ligand or protein-protein interactions, and for imaging biological processes in cells and tissues purdue.edu. If this compound or its biomolecular complexes exhibit fluorescence, changes in fluorescence intensity, wavelength shifts, or quenching upon binding can provide insights into the binding affinity, stoichiometry, and conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about molecular structure and dynamics by measuring the magnetic properties of certain nuclei (e.g., 1H, 13C) within a molecule nih.govarxiv.org. It is vital for elucidating complex compounds and is extensively applied to detect ligand-protein binding, study protein structural dynamics, and characterize protein-protein interactions, offering atomic-level information researchgate.net. For this compound, NMR spectroscopy, including techniques like saturation transfer difference (STD-NMR), can provide atomic-level binding geometry information when investigating interactions with biomolecules researchgate.net. Studies on cis- and trans- this compound analogues have utilized spectroscopic methods to investigate their sequence-selective binding to DNA nih.govjanelia.org.
Calorimetric Studies of Binding Thermodynamics
Calorimetric methods, particularly Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), are indispensable for quantifying the thermodynamic parameters of binding events, such as protein-ligand and drug-DNA interactions wisdomlib.orgjfda-online.com. These techniques provide a complete thermodynamic profile, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), and heat capacity (ΔCp), which are crucial for understanding the driving forces behind molecular associations wisdomlib.orgjfda-online.com.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a molecular binding event, allowing for the determination of binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) of the interaction in a single experiment wisdomlib.org. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. For this compound, ITC studies would reveal the energetic contributions to its binding with target biomolecules, such as DNA or proteins. For instance, preliminary ITC results for AQAMAN, a bisamidine-based compound, indicated a weak interaction with a protein (Trx–Htt–Q46), suggesting its ability to reduce protein aggregation might be due to binding to other soluble forms of the protein nih.gov. While this specific finding is for a related bisamidine, the methodology is directly applicable to this compound.
Differential Scanning Calorimetry (DSC): DSC measures the heat changes associated with temperature-induced conformational transitions in biomolecules, providing insights into their thermal stability and how it is affected by ligand binding wisdomlib.org. This can indirectly inform about the stability of this compound-biomolecule complexes.
Understanding the thermodynamic signature (enthalpy-driven vs. entropy-driven) is critical, as similar binding free energies can arise from entirely different thermodynamic forces jfda-online.com.
Chromatographic Methods for this compound and Metabolite Quantification in Biological Matrices (Preclinical)
Chromatographic methods are essential for the quantitative analysis of pharmaceutical compounds and their metabolites in complex biological matrices during preclinical studies researchgate.netnih.gov. These techniques offer high sensitivity, selectivity, and efficiency, which are paramount for pharmacokinetic (PK) and toxicokinetic (TK) investigations.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying pharmaceutical compounds in biological samples researchgate.netasiimaging.com. It offers high sensitivity, enabling detection at nanogram or even picogram levels, and specificity for separating complex mixtures including isomers, metabolites, and impurities researchgate.net. Various detection methods, such as ultraviolet (UV) or fluorescence, can be coupled with HPLC asiimaging.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry researchgate.netnih.gov. This technique is particularly effective for the analysis of pharmaceutical compounds in complex biological matrices like plasma, serum, urine, and tissue samples researchgate.net. LC-MS/MS methods typically involve sample preparation steps like protein precipitation or liquid-liquid extraction to isolate and enrich the analyte nih.govasiimaging.com. Detection is often performed in selected reaction monitoring (SRM) mode via an electrospray ionization (ESI) interface, providing unparalleled quantitation features nih.gov. While specific published methods for this compound were not found in the search results, general LC-MS/MS methods for drug quantification in biological matrices typically involve:
Sample Preparation: Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences nih.govasiimaging.com.
Chromatographic Separation: Achieved using reversed-phase columns (e.g., C18) with optimized mobile phase gradients (e.g., methanol/water or acetonitrile/water) nih.gov.
Mass Spectrometric Detection: Utilizes electrospray ionization (ESI) in positive or negative mode, followed by tandem mass spectrometry (MS/MS) for specific precursor-to-product ion transitions nih.gov.
Validation: Methods are validated for parameters such as lower limit of quantification (LLOQ), linearity, precision, and accuracy, according to regulatory guidelines nih.gov.
An example of typical performance parameters for LC-MS/MS methods in bioanalysis is provided below, illustrating the capabilities of such techniques for quantifying compounds in biological matrices.
Table 1: Typical Performance Parameters for LC-MS/MS in Bioanalysis
| Parameter | Typical Range/Value |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL to low pg/mL range (compound-dependent) |
| Linearity | Wide linear range, e.g., up to 1250 ng/mL |
| Intra-day Precision | < 10% Relative Standard Deviation (RSD) |
| Inter-day Precision | < 10% Relative Standard Deviation (RSD) |
| Accuracy | Within ±15% (or ±20% at LLOQ) |
| Analysis Time | Often 1 minute or less |
These methods are critical for assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in preclinical models.
Microscopic and Imaging Techniques for Cellular Localization Studies
Microscopic and imaging techniques are vital for understanding the subcellular distribution and localization of compounds within cells, providing insights into their mechanism of action and potential targets.
Immunofluorescence Staining and Confocal Microscopy: These techniques are widely used to visualize specific molecules within cells. Immunofluorescence involves using antibodies tagged with fluorophores to target the compound or its cellular binding partners, while confocal microscopy provides high-resolution optical sections, reducing out-of-focus blur nih.gov. Laser-scanning confocal microscopy has been employed to localize compounds within cells, often using indirect fluorescence methods where the compound's presence is inferred by its effect on, or co-localization with, known cellular components like DNA (labeled with intercalating dyes) or specific proteins. For example, studies on bisamidine-based inhibitors like AQAMAN have utilized immunocytochemistry and confocal microscopy to observe their effect on polyQ protein aggregation and cellular localization nih.gov. This approach would be highly relevant for determining if this compound accumulates in specific organelles or interacts with particular cellular structures.
Single-Molecule Localization Microscopy (SMLM): Advanced super-resolution microscopy techniques such as Photoactivated Localization Microscopy (PALM) and interferometric PALM (iPALM) offer resolutions well below the diffraction limit (e.g., <25 nm), allowing for the precise localization of individual molecules within intact, fluorescently labeled samples purdue.eduwisdomlib.org. These techniques utilize photoswitchable or photoactivatable fluorophores to achieve high spatial resolution and can be adapted for live-cell imaging to study dynamic processes purdue.eduarxiv.orgresearchgate.net. While specific applications to this compound were not found, these cutting-edge methods could be applied to fluorescently labeled this compound or its derivatives to study its precise localization and dynamics within living cells at a nanoscale level.
Future Directions and Unexplored Avenues in Butamidine Research
Development of Novel Butamidine Scaffolds with Enhanced Selectivity
A primary challenge in the development of diamidine-based therapeutics is achieving high selectivity for the intended molecular target to minimize off-target effects and associated toxicities. Future research will focus on the rational design and synthesis of novel this compound scaffolds. This involves modifying the core structure, the flexible linker, and the terminal amidine groups to improve binding affinity and selectivity.
Research into analogues of related diamidines has shown that the conformation of the molecule plays a critical role in its ability to selectively bind to DNA sequences. For instance, studies on this compound analogues with cis- or trans-1,4-but-2-ene linkers revealed that the molecule's radius of curvature and the distance between the terminal charged groups are determining factors for fitting into the minor groove of DNA at specific A-T-rich sequences. nih.gov The cis-isomers, in particular, produce stronger interactions, suggesting that conformational rigidity can be engineered to enhance selectivity. nih.gov
Furthermore, the introduction of different core moieties, such as furandicarboxamide, in pentamidine (B1679287) derivatives has been shown to increase antiproliferative activity and selectivity against certain tumor cell lines. nih.gov This "scaffold hopping" approach could be applied to this compound, exploring various heterocyclic cores to optimize interactions with targets beyond DNA, such as specific enzymes or protein-protein interfaces.
Future efforts will likely involve creating focused libraries of this compound analogues with systematic modifications to explore the structure-activity relationship (SAR) comprehensively.
Table 1: Hypothetical Novel this compound Scaffolds and Design Rationale
| Scaffold Modification | Design Rationale | Potential Advantage |
|---|---|---|
| Linker Modification | Replacement of the standard alkyl chain with rigid (cis/trans-alkene) or semi-rigid (e.g., piperazine) linkers. | Control molecular curvature and conformation to improve target fit and selectivity. nih.gov |
| Core Hopping | Introduction of heterocyclic cores (e.g., furan, pyridine, benzimidazole). | Modulate electronic properties and provide new vectors for target interaction, potentially increasing selectivity for protein targets over nucleic acids. nih.gov |
| Amidine Bioisosteres | Replacement of the amidine group with bioisosteric alternatives (e.g., imidazolidine, N-isopropyl amidine). | Alter pKa, hydrogen bonding capacity, and metabolic stability, potentially reducing toxicity while maintaining or improving activity. nih.govnih.gov |
Exploration of this compound in Emerging Disease Models (Preclinical)
The established activity of diamidines against kinetoplastid parasites provides a strong rationale for exploring this compound's efficacy in a wider range of emerging and neglected disease models. Preclinical studies on novel diamidines have demonstrated potent in vitro activity against Trypanosoma evansi, the causative agent of Surra in animals, with many compounds showing no acute toxicity in preliminary in vivo tests. nih.gov Similarly, the oral diamidine prodrug pafuramidine (B1678284) has shown efficacy in a vervet monkey model of early-stage human African trypanosomiasis (Trypanosoma brucei rhodesiense). ebi.ac.uk
These findings support the evaluation of this compound in similar preclinical models. Unexplored avenues include:
Expanded Parasitology: Testing against a broader panel of protozoan parasites, including drug-resistant strains of Leishmania and Plasmodium species.
Bacterial Infections: A recent study identified the related diamidine, pentamidine, as a promising agent for preventing Chlamydia trachomatis infection in a mouse model. nih.gov This opens a new therapeutic area for this compound, which could be investigated in preclinical models of sexually transmitted and other bacterial infections.
Antifungal Applications: Given that pentamidine is used to treat Pneumocystis pneumonia, a fungal infection, this compound should be evaluated in preclinical models of other systemic and opportunistic fungal diseases.
The goal of these explorations is to identify new therapeutic indications for this compound, potentially repurposing it for diseases with significant unmet medical needs.
Investigation of Combination Therapies with this compound in Preclinical Models
Combining therapeutic agents is a cornerstone of modern medicine, used to enhance efficacy, reduce toxicity, and overcome drug resistance. The investigation of this compound in combination therapies is a largely unexplored but promising preclinical avenue. Given that diamidines are known to bind DNA and interfere with nucleic acid metabolism, rational combinations can be designed. nih.govdrugbank.com
Potential preclinical combination strategies include:
With DNA Repair Inhibitors: Combining this compound with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could create synthetic lethality in cancer cells or pathogens that rely on these pathways to survive the DNA stress induced by this compound.
With Agents Targeting Different Pathways: In infectious disease models, combining this compound with a drug that targets a distinct metabolic pathway in the pathogen could lead to synergistic activity and reduce the likelihood of resistance emerging.
With Host-Directed Therapies: In models of intracellular pathogens, combining this compound with an immunomodulatory agent that enhances the host's ability to clear the infection could provide a more durable response.
Preclinical studies would first establish synergy in vitro using checkerboard assays before moving to in vivo animal models to evaluate enhanced efficacy and assess the safety profile of the combination.
Advanced Delivery Systems for this compound in Non-Human Studies
Like many cationic drugs, this compound faces challenges related to bioavailability, tissue distribution, and potential toxicity. Advanced drug delivery systems (DDS) offer a powerful strategy to overcome these limitations in non-human studies. nih.gov Encapsulating this compound in nanocarriers could significantly improve its therapeutic index.
Future preclinical research should investigate formulations such as:
Liposomes: These phospholipid vesicles can encapsulate hydrophilic drugs like this compound in their aqueous core, protecting them from degradation and altering their pharmacokinetic profile. nih.govnih.gov Liposomal formulations can reduce systemic toxicity and, when functionalized with targeting ligands, can direct the drug to specific tissues or cells. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of this compound, potentially reducing dosing frequency and improving patient compliance. nih.gov
Lipid-Polymer Hybrid Nanoparticles: These systems combine the structural integrity of polymeric cores with the biocompatibility of a lipid shell, offering a versatile platform for this compound delivery. nih.gov
Non-human studies would focus on evaluating the pharmacokinetics, biodistribution, and efficacy of these advanced formulations compared to the free drug. The primary goal is to develop a delivery system that maximizes drug concentration at the site of action while minimizing exposure to healthy tissues. astrazeneca.com
Deepening Understanding of this compound's Pharmacological Interactions in Complex Biological Systems
While this compound's interaction with the DNA minor groove is a known mechanism, its full spectrum of pharmacological interactions within a complex biological system remains poorly understood. nih.gov The antileishmanial activity of some diamidines, for example, appears to involve selective accumulation in and inhibition of the parasite's kinetoplast DNA replication, suggesting a more complex mechanism than general DNA binding. nih.gov
Future research should employ systems biology approaches to create a more holistic understanding of this compound's effects. nih.govfrontiersin.orgnih.gov This involves integrating multi-omics data to map the drug's impact on the host and pathogen.
Key preclinical research avenues include:
Target Deconvolution: Using chemoproteomics to identify the full range of proteins that this compound interacts with in both host and pathogen cells.
Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite levels in cells or tissues following this compound treatment to understand its impact on cellular pathways and networks. nih.gov
Host-Pathogen Interaction Models: Utilizing advanced in vitro co-culture systems or organoid models to study how this compound modulates the complex interplay between the host and the infectious agent.
These approaches will help to elucidate mechanisms of action, identify potential biomarkers of efficacy or toxicity, and uncover new therapeutic opportunities. nih.gov
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery (Preclinical)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and development of new therapeutics. nih.govnih.gov These computational approaches can be applied to this compound research to address several key challenges in a preclinical setting.
Future applications include:
De Novo Design of Novel Scaffolds: Generative AI models can design novel this compound analogues with optimized properties. 21stcentech.com By learning from existing structure-activity relationship data, these models can propose new molecules with enhanced selectivity, improved pharmacokinetic profiles, and better synthetic accessibility. researchgate.netmdpi.com
Predictive Modeling: ML algorithms can be trained on experimental data to build models that predict the activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new this compound derivatives, allowing for the prioritization of the most promising candidates for synthesis and testing.
Target Identification and Validation: AI can analyze large biological datasets (e.g., genomics, proteomics) to identify and validate new potential targets for this compound, expanding its therapeutic applications beyond known indications. dndi.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pentamidine |
Q & A
Q. How should researchers visualize this compound's dose-response relationships for publication?
- Use non-linear regression curves with 95% confidence intervals to illustrate EC50 values. Avoid overcrowding figures with multiple analogs; highlight key comparisons (e.g., this compound vs. hexamidine) in separate panels . Adhere to journal-specific formatting for chemical structures and metrics .
Q. What statistical approaches resolve variability in this compound's batch-dependent bioactivity?
- Apply mixed-effects models to account for batch-to-batch variability as a random effect. Report coefficients of variation (CV) for critical parameters like EC50 or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
